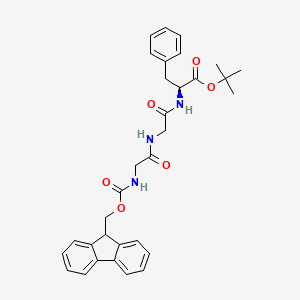

Fmoc-Gly-Gly-Phe-OtBu

Description

The Significance of Fmoc-Gly-Gly-Phe-OtBu as a Protected Tripeptide Building Block

This compound serves as a crucial intermediate in the synthesis of longer, more complex peptides. Its utility lies in the orthogonal protection strategy it employs. The Fmoc group at the N-terminus can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile tert-butyl ester protecting the C-terminus. lgcstandards.com This allows for the stepwise addition of further amino acids to the N-terminus of the peptide chain.

Conversely, the tert-butyl ester can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), leaving the Fmoc group intact. This differential stability is a key principle of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic applications. lgcstandards.compublish.csiro.au By using a pre-formed and protected tripeptide like this compound, chemists can expedite the synthesis process and improve the purity of the final peptide product. This is particularly advantageous when synthesizing peptides with repeating sequences or those known to be difficult to assemble in a stepwise manner. google.com

The physicochemical properties of this compound are well-defined, facilitating its use in synthesis. It is typically a white crystalline solid with a molecular weight of approximately 557.64 g/mol . chemshuttle.comchemsrc.com It exhibits good solubility in common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). chemshuttle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 236426-37-2 |

| Molecular Formula | C32H35N3O6 |

| Molecular Weight | 557.64 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DCM and DMF |

Note: The data in this table is compiled from multiple sources. chemshuttle.comchemsrc.com

Evolution of Fmoc Chemistry in the Synthesis of Complex Peptide Architectures

The development of Fmoc chemistry in the late 1970s by Atherton and Sheppard marked a significant advancement in peptide synthesis. lgcstandards.com It provided a milder and more versatile alternative to the previously dominant tert-butyloxycarbonyl (Boc) chemistry. lgcstandards.compublish.csiro.auscispace.com Boc-based SPPS required the repeated use of strong acids for deprotection, which could lead to the degradation of sensitive peptide sequences and the cleavage of certain side-chain protecting groups. publish.csiro.auscispace.com

The Fmoc strategy, with its reliance on mild base for deprotection, overcame many of these limitations. lgcstandards.compublish.csiro.au This has been particularly impactful in the synthesis of complex peptide architectures, including those with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry. nih.gov The ability to automate Fmoc-based SPPS has further accelerated peptide synthesis, making it possible to produce large quantities of highly pure peptides for a wide range of applications. nih.gov The use of pre-synthesized building blocks like this compound is a direct evolution of this strategy, aimed at further optimizing the efficiency and success rate of synthesizing long and challenging peptide sequences. google.com

Overview of Current Research Trajectories and Academic Utility of this compound

This compound and similar protected peptide fragments are integral to a variety of research areas. One of the most prominent applications is in the development of antibody-drug conjugates (ADCs). chemsrc.commedchemexpress.comtargetmol.com In this context, the tripeptide can serve as a cleavable linker, connecting a cytotoxic drug to an antibody. chemsrc.commedchemexpress.comtargetmol.com The linker is designed to be stable in circulation but to release the drug upon internalization into a target cancer cell. fujifilm.com

Furthermore, research into neurodegenerative disorders like Alzheimer's disease often involves the synthesis of peptide fragments of amyloid-beta (Aβ), the protein implicated in the formation of amyloid plaques. ulisboa.ptnih.gov this compound can be a useful starting material for the synthesis of Aβ analogues and inhibitors, aiding in the study of disease mechanisms and the development of potential therapeutics. utwente.nl The Gly-Gly-Phe sequence is relevant to regions of Aβ that are critical for aggregation. ulisboa.pt

The self-assembly properties of Fmoc-containing peptides are also being explored for the creation of novel biomaterials, such as hydrogels. nih.govnih.gov The aromatic Fmoc group can drive the formation of fibrillar structures through π-π stacking interactions, leading to the gelation of the peptide solution. nih.govnih.gov By incorporating specific peptide sequences, these hydrogels can be designed for applications in drug delivery and tissue engineering.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Gly Gly Phe Otbu and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing Fmoc-Gly-Gly-Phe-OtBu

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, valued for its mild deprotection conditions which preserve acid-labile functionalities. seplite.com this compound serves as a valuable protected tripeptide fragment in SPPS, enabling the sequential construction of longer peptides. chemshuttle.com The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the α-amino group and is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). seplite.commdpi.com The C-terminal tert-butyl (OtBu) ester protects the carboxylic acid of the phenylalanine residue. This OtBu group, along with other tert-butyl-based side-chain protecting groups, is stable to the basic conditions used for Fmoc removal but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of liberating the peptide from the solid support. seplite.compeptide.com

The process involves anchoring an initial Fmoc-protected amino acid to a solid support resin. Following the removal of its Fmoc group, the now free N-terminal amine of the resin-bound amino acid is coupled with the C-terminal carboxyl group of the next Fmoc-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated. Alternatively, a fragment like Fmoc-Gly-Gly-Phe-OH (the de-esterified form of this compound) could be coupled to a resin-bound amino acid or peptide chain. The use of the OtBu-protected form is primarily for solution-phase synthesis or for the preparation of protected peptide fragments that will be later used in a solution-phase fragment condensation.

The efficiency of the coupling step is paramount for the success of SPPS. The goal is to form a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Fmoc-amino acid. Optimization involves selecting the appropriate coupling reagents, solvents, temperature, and reaction time to maximize yield and minimize side reactions, such as racemization.

Common activating agents used in Fmoc-SPPS are uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU, or carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure. google.comnih.govnih.gov The presence of a base, typically a tertiary amine like DIPEA (N,N'-diisopropylethylamine), is required to neutralize the protonated amine on the resin and facilitate the reaction. nih.gov However, excessive base or prolonged reaction times can increase the risk of racemization, especially for sensitive amino acids like phenylalanine. nih.gov The use of pre-activated esters, such as pentafluorophenyl (Pfp) esters (e.g., Fmoc-Gly-OPfp), can be an alternative strategy, particularly for sterically hindered or difficult couplings. sigmaaldrich.com

| Coupling Reagent System | Key Features & Applications | Common Additives | Potential Side Reactions |

| DIC/HOBt | Widely used, cost-effective carbodiimide (B86325) method. google.com | HOBt helps suppress racemization and acts as a reaction catalyst. | Dehydration of Asn/Gln side chains; Racemization. |

| HBTU/DIPEA | Fast and efficient uronium salt-based activation. nih.gov | HOBt is formed in situ. | Racemization, especially with pre-activation. nih.gov |

| HATU/DIPEA | Guanidinium salt-based, highly efficient, especially for sterically hindered couplings. nih.gov | HOAt (formed in situ) is more effective than HOBt at reducing racemization. | Costlier than other reagents. |

| DIC/Oxyma Pure | Oxyma Pure is a superior alternative to HOBt, offering better suppression of racemization and improved safety profile. merckmillipore.comnih.gov | Oxyma Pure. | Generally low side reactions; considered a green chemistry alternative. rsc.org |

Acid-labile resins are standard for the Fmoc/tBu strategy. google.com The most common are Wang resin and 2-chlorotrityl chloride (2-Cl-Trt) resin. seplite.comgoogle.com

Wang Resin: This resin has a p-alkoxybenzyl alcohol linker. The first amino acid is attached via an ester bond that is cleaved with high concentrations of TFA (e.g., 95%), which simultaneously removes t-butyl side-chain protecting groups. seplite.com

2-Chlorotrityl Chloride Resin: This is a highly acid-sensitive resin, allowing for the cleavage of the peptide from the support under very mild acidic conditions (e.g., 1-2% TFA in DCM). peptide.com This is particularly useful for preparing fully protected peptide fragments where the acid-labile side-chain protecting groups (like OtBu) must remain intact.

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The loading capacity, typically expressed in mmol/g, must be carefully controlled.

| Resin Type | Linker Type | Cleavage Condition | Suitability for Protected Fragments |

| Wang Resin | p-Alkoxybenzyl alcohol | TFA (e.g., 95%) seplite.com | No, final cleavage removes side-chain protection. |

| 2-Chlorotrityl Chloride Resin | Trityl | Dilute TFA (e.g., 1-2% in DCM) peptide.com | Yes, allows cleavage while retaining OtBu groups. |

| Rink Amide Resin | Acid-labile linker | TFA (e.g., 95%) google.com | Not for C-terminal acids; produces peptide amides. |

| Hydrazone Resin | Hydrazone | TFA (e.g., 95%) iris-biotech.deiris-biotech.de | Not for C-terminal acids; produces peptide hydrazides. |

Solution-Phase Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than its solid-phase counterpart, is highly suitable for the large-scale production of peptides. google.com This method involves carrying out all reactions in a homogeneous solution, with purification of the intermediate product after each coupling step.

In a typical batch synthesis of this compound, the peptide chain would be built sequentially, starting from the C-terminal amino acid, Phenylalanine tert-butyl ester (H-Phe-OtBu). The synthesis would proceed with the coupling of Fmoc-Gly-OH, followed by Fmoc deprotection and a subsequent coupling with another Fmoc-Gly-OH.

Optimization of batch synthesis focuses on several factors:

Solvent Selection: The solvent must effectively dissolve all reactants, including the growing peptide chain, which can have changing solubility properties. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). nih.govgoogle.com

Coupling Reagents: The same coupling reagents used in SPPS (e.g., EDCI, DIC, HOBt) are employed in solution-phase synthesis. nih.gov

Purification: After each coupling and deprotection step, the product must be isolated and purified from excess reagents and byproducts. This is typically achieved through aqueous extractions and crystallization or column chromatography. nih.govoup.com

Reaction Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the reaction's progress to ensure completion before proceeding to the next step. oup.com

A general and efficient method involves the use of a carbodiimide, such as N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBT) and a base. nih.gov A typical procedure involves dissolving the Fmoc-protected amino acid, the alcohol (tert-butanol), and HOBT in a dry solvent like dichloromethane (DCM). The mixture is cooled, and then EDCI and a base such as DIPEA are added. The reaction is stirred until completion, after which the product is isolated and purified. nih.gov

Protecting Group Manipulations and Deprotection Strategies

The success of synthesizing and utilizing this compound and its derivatives hinges on the precise control of protecting group stability and removal. The orthogonal nature of the Fmoc and tBu groups, where one is base-labile and the other is acid-labile, is fundamental to this control. creative-peptides.comcsic.es

The removal of the N-terminal Fmoc group is a crucial step in peptide synthesis, enabling the elongation of the peptide chain. This process is typically achieved under basic conditions. creative-peptides.com

The most common method for Fmoc deprotection involves the use of a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.comresearchgate.net The reaction proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system by the amine base. springernature.comresearchgate.net This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the excess amine to form a stable adduct. springernature.comresearchgate.netgoogle.com

Standard conditions for Fmoc removal often involve concentrations of piperidine ranging from 20% to 50% in DMF, with reaction times typically between 10 to 20 minutes. springernature.comresearchgate.net The choice of solvent can influence the reaction rate, with more polar solvents like DMF and NMP facilitating faster removal compared to less polar options like dichloromethane (DCM). researchgate.net

Alternative Bases and Scavengers:

While piperidine is widely used, alternative bases have been investigated to address potential side reactions or to optimize specific synthetic strategies. These include:

4-methylpiperidine: This reagent has been shown to be an effective alternative to piperidine for Fmoc removal in solid-phase peptide synthesis (SPPS), yielding products with comparable purity and yield. researchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): In solution-phase synthesis, catalytic amounts of DBU in the presence of a thiol scavenger, such as 1-octanethiol, can rapidly and efficiently remove the Fmoc group. researchgate.net

Tert-butylamine (TBA): TBA has been employed as a deprotection agent, particularly in cases where the standard piperidine/DMF method proves problematic. The volatile nature of TBA and its by-products simplifies their removal during workup. researchgate.net

Tris(2-aminoethyl)amine: This amine acts as an efficient scavenger for the dibenzofulvene by-product. springernature.comresearchgate.net

The selection of the deprotection conditions can be critical, as prolonged exposure to basic conditions can lead to side reactions such as aspartimide formation, particularly in sequences containing aspartic acid. researchgate.netmdpi.comnih.govresearchgate.net

The C-terminal tert-butyl (tBu) ester is a valuable protecting group due to its stability under the basic conditions used for Fmoc removal. Its cleavage is typically achieved under acidic conditions, providing an orthogonal deprotection strategy. creative-peptides.comcsic.es

Acidic Cleavage:

The most common method for removing the tBu group is treatment with strong acids. Trifluoroacetic acid (TFA) is widely used for this purpose. creative-peptides.compeptide.com A solution of TFA in a solvent like dichloromethane (DCM) is typically employed. For instance, a 50% TFA solution in DCM can effectively cleave the tBu ester. csic.es The cleavage reaction proceeds through the formation of a stable tert-butyl cation, which is typically scavenged by the excess TFA or other scavengers present in the reaction mixture.

Enzymatic Hydrolysis:

In some applications, a milder and more selective method for tBu ester cleavage is desirable. Enzymatic hydrolysis offers a powerful alternative to harsh acidic conditions. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides in high yields, with minimal endopeptidase activity. google.comgoogle.com This enzymatic approach is particularly useful in the synthesis of protected peptide fragments where the preservation of other acid-labile protecting groups is crucial. The reaction is typically carried out in a mixture of an organic solvent and a buffer at a controlled pH. google.comgoogle.com

Other Methods:

Recent research has explored novel catalytic methods for tBu deprotection. For example, the tris(4-bromophenyl)aminium radical cation, also known as "magic blue," has been shown to catalytically facilitate the cleavage of tert-butyl esters in the presence of triethylsilane under mild, room temperature conditions. acs.org This method avoids the need for high temperatures or strong acids and bases. acs.org

The ability to selectively deprotect either the N-terminus or the C-terminus of this compound is fundamental to its application in various research contexts, particularly in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.com

For the construction of ADCs, the controlled removal of the Fmoc group allows for the attachment of a linker or a drug molecule to the N-terminus of the tripeptide. Subsequently, the intact protected peptide-linker conjugate can be coupled to an antibody. The C-terminal tBu group remains in place during these steps to prevent unwanted side reactions at the carboxyl group.

Conversely, selective cleavage of the C-terminal tBu ester can be performed to generate the free carboxylic acid, which can then be activated for coupling to another amine-containing molecule. This strategy is valuable in fragment condensation approaches to peptide synthesis.

The choice of deprotection strategy is therefore dictated by the specific synthetic goal. For instance, in a scenario where a drug is to be attached to the N-terminus, the Fmoc group would be removed first, while the tBu group remains as a protecting group. If the tripeptide is to be elongated from the C-terminus, the tBu group would be cleaved to allow for the next coupling step.

The orthogonality of the Fmoc and tBu protecting groups provides the necessary flexibility to achieve these specific research objectives. creative-peptides.com

Advanced Purification and Homogeneity Assessment of Synthesized this compound

Ensuring the high purity and homogeneity of synthesized this compound is paramount for its use in research and development, especially in applications like ADC synthesis where impurities can significantly impact the final product's efficacy and safety. ajpamc.com

Chromatographic techniques are indispensable for the purification of synthetic peptides and their protected intermediates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the most widely used method for the purification of peptides and protected peptides like this compound. nih.govgoogle.comnih.gov This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). mdpi.comnih.gov A gradient of increasing organic solvent concentration is employed to elute the compounds from the column, with more hydrophobic compounds eluting at higher organic solvent concentrations.

Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. mdpi.comgoogle.com The purification process involves injecting the crude product onto the column and collecting fractions as they elute. The fractions are then analyzed for purity, and those containing the desired product at a high level of purity are pooled and lyophilized.

Solid-Phase Extraction (SPE):

Reverse-phase solid-phase extraction (RP-SPE) offers a simple, economical, and efficient alternative for peptide purification. nih.gov Similar to RP-HPLC, it utilizes a hydrophobic stationary phase. The crude peptide is loaded onto the SPE cartridge, and impurities are washed away with a low concentration of organic solvent. The desired peptide is then eluted with a higher concentration of the organic solvent. Gradient elution can also be employed in SPE to achieve better separation. nih.gov

Flash Column Chromatography:

For larger scale purifications, flash column chromatography can be utilized. This technique employs a column packed with a stationary phase, and the mobile phase is pushed through the column under pressure. rsc.org While not providing the high resolution of HPLC, it is a useful method for initial purification to remove major impurities.

To confirm the identity, purity, and homogeneity of the synthesized this compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC):

Analytical RP-HPLC is used to determine the purity of the final product. ajpamc.comnih.gov A small amount of the purified peptide is injected onto an analytical column, and the resulting chromatogram shows the number and relative abundance of components in the sample. A single, sharp peak indicates a high degree of purity. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for mass analysis. The observed molecular weight should match the calculated theoretical molecular weight of this compound. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing both purity and identity information in a single analysis. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to confirm the structure of the synthesized peptide. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

By employing these rigorous purification and analytical validation methods, researchers can ensure that the this compound used in their studies is of the highest quality, leading to more reliable and reproducible experimental results.

Mechanistic Studies and Chemical Reactivity of Fmoc Gly Gly Phe Otbu in Peptide Synthesis

Kinetics and Thermodynamics of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction involving the nucleophilic attack of an amino group on an activated carboxyl group, resulting in the release of a small molecule, such as water. mdpi.com In the context of SPPS, this process is conducted in organic solvents, and the carboxyl group of the incoming Fmoc-amino acid is pre-activated to facilitate the reaction.

Thermodynamically, peptide bond formation in an aqueous environment is an unfavorable process. mdpi.comcore.ac.uk However, in the anhydrous conditions of SPPS, the equilibrium is shifted towards the product. The reaction is driven to completion by using an excess of the activated amino acid and coupling reagents. The kinetics of the coupling steps to synthesize Fmoc-Gly-Gly-Phe-OtBu are highly dependent on several factors:

Amino Acid Steric Hindrance: The amino acids in this sequence (Glycine, Phenylalanine) are not significantly sterically hindered, allowing for relatively rapid coupling kinetics.

Activation Method: The choice of coupling reagent profoundly impacts the rate of reaction. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/phosphonium (B103445) salts such as HATU or HBTU create highly reactive acyl-urea or active ester intermediates, respectively, which accelerate the acylation step. nih.gov

Solvent: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are chosen for their ability to solvate the growing peptide chain and reagents, facilitating the reaction. csic.es

The precise rate constants for the formation of each peptide bond within this compound are specific to the exact reaction conditions employed. However, a general comparison of the efficiency of common coupling reagents can be made.

| Coupling Reagent Class | Examples | General Reactivity | Notes |

|---|---|---|---|

| Carbodiimides | DIC, DCC | Moderate to High | Often used with additives like Oxyma or HOBt to increase efficiency and suppress racemization. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very High | Promote rapid coupling but can increase the risk of racemization with sensitive amino acids if not used correctly. nih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Very High | Highly efficient reagents, particularly useful for sterically hindered couplings. |

Investigation of Side Reaction Pathways During Synthesis

The synthesis of peptides is often complicated by side reactions that can lead to impurities, lower yields, and difficult purifications. The sequence Gly-Gly-Phe is susceptible to several well-documented side reactions.

Aspartimide formation is a major side reaction in Fmoc SPPS that occurs when a peptide contains an aspartic acid (Asp) residue. nih.gov The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring. iris-biotech.de This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). nih.goviris-biotech.de While this compound itself cannot undergo this reaction, a closely related sequence, such as one containing an Asp-Gly motif (e.g., Fmoc-Asp-Gly-Phe-OtBu), would be highly prone to this side reaction. nih.goviris-biotech.de The aspartimide intermediate can subsequently be opened by piperidine (B6355638) or water to yield a mixture of α- and β-aspartyl peptides, both of which can be racemized. nih.goviris-biotech.de

Several strategies have been developed to minimize or prevent aspartimide formation:

| Mitigation Strategy | Mechanism | Example | Reference |

|---|---|---|---|

| Bulky Side-Chain Esters | Sterically hinders the nucleophilic attack of the backbone nitrogen. | Using Fmoc-Asp(OMpe)-OH or other trialkylmethyl esters instead of Fmoc-Asp(OtBu)-OH. | nih.goviris-biotech.de |

| Backbone Protection | A protecting group on the amide nitrogen following Asp prevents cyclization. | Incorporating a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb protects the glycine (B1666218) nitrogen. | iris-biotech.de |

| Modified Deprotection | Adding a weak acid to the piperidine solution reduces the basicity, slowing the rate of cyclization. | Using 20% piperidine with 0.1 M HOBt or adding small amounts of organic acids. | peptide.comacs.org |

| Novel Protecting Groups | Replacing the side-chain ester with a functional group that is not susceptible to cyclization. | Using Fmoc-Asp(CSY)-OH, where CSY is a cyanosulfurylide group that forms a stable C-C bond. | iris-biotech.deresearchgate.netnih.gov |

Racemization, or the loss of stereochemical integrity at the α-carbon, is a critical issue in peptide synthesis. It can occur during the activation step of an amino acid for coupling. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a form where the chirality is lost. nih.gov While all amino acids are susceptible to some degree, residues like histidine and cysteine are particularly prone. nih.govacs.org Phenylalanine can also racemize, especially under harsh coupling conditions. luxembourg-bio.com

Control of racemization during the synthesis of this compound, particularly at the phenylalanine residue, is achieved by careful selection of reaction conditions.

| Condition | Method to Reduce Racemization | Rationale | Reference |

| Coupling Reagent | Use of carbodiimides (e.g., DIC) in place of more activating uronium reagents for sensitive residues. | Carbodiimide (B86325) activation is generally less prone to causing racemization than base-mediated activation with phosphonium or uronium reagents. | nih.gov |

| Additives | Inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt), ethyl cyano(hydroxyimino)acetate (Oxyma), or 6-Cl-HOBt. | These additives react with the activated amino acid to form an active ester that is less prone to oxazolone (B7731731) formation and subsequent racemization. | peptide.com |

| Base | Use of sterically hindered or weaker bases like N,N-diisopropylethylamine (DIPEA) or collidine instead of stronger, unhindered bases. | The base used during coupling can promote enolization and racemization. Hindered bases are less likely to abstract the α-proton. | luxembourg-bio.com |

| Temperature | Avoid elevated temperatures, especially during pre-activation steps. | Higher temperatures increase the rate of both coupling and racemization, but the latter can be disproportionately affected. | nih.gov |

Diketopiperazine (DKP) formation is a significant side reaction that involves the intramolecular cyclization of a dipeptide ester to form a stable six-membered ring. baranlab.org This reaction results in the cleavage of the dipeptide from the resin, truncating the peptide chain. researchgate.net The reaction is particularly problematic for sequences containing proline or glycine at either of the first two N-terminal positions. nih.gov

During the synthesis of this compound, DKP formation is a major risk at two stages:

After the deprotection of the second amino acid, yielding H-Gly-Phe-OtBu-resin. The free amino group of glycine can attack the ester linkage to the resin or the amide bond, though the primary risk is cyclization after the second residue is coupled.

More significantly, after the deprotection of the third amino acid, yielding H-Gly-Gly-Phe-OtBu-resin. The terminal Gly amino group can attack the amide carbonyl of the second Gly, leading to the formation of cyclo(Gly-Gly) and cleaving the dipeptide from the growing chain. researchgate.net

This side reaction is catalyzed by the basic conditions of Fmoc deprotection. nih.govacs.org

| Prevention Strategy | Description | Rationale | Reference |

| Use of Dipeptide Building Blocks | Couple Fmoc-Gly-Gly-OH as a single unit instead of sequentially adding two glycine residues. | This strategy bypasses the H-Gly-Phe-OtBu-resin intermediate, which is prone to cyclization. | google.com |

| Rapid Subsequent Coupling | Minimize the time between the Fmoc deprotection of the second residue and the coupling of the third. | The free N-terminal amine is reactive; proceeding immediately to the next coupling step provides a competing reaction pathway. | acs.org |

| Choice of Resin | Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. | The bulky resin linkage can sterically disfavor the intramolecular cyclization reaction. | acs.org |

| In Situ Neutralization | Perform the subsequent coupling reaction immediately following Fmoc removal, with neutralization occurring in the presence of the activated amino acid. | This avoids a separate neutralization step with a free base that can promote DKP formation. | acs.org |

Orthogonal Protecting Group Compatibility in Complex Peptide Assembly

The concept of orthogonality in protecting groups is fundamental to modern peptide synthesis. iris-biotech.de It dictates that multiple classes of protecting groups can be used in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.com The this compound peptide is a prime example of the most common orthogonal pair: the Fmoc group (Nα-protection) and the tert-butyl (tBu) group (C-terminal or side-chain protection). iris-biotech.debiosynth.com

Fmoc Group: Removed by a base-catalyzed β-elimination, typically using a 20% solution of piperidine in DMF. csic.es

OtBu Group: Removed by strong acid, typically trifluoroacetic acid (TFA), usually in the final cleavage step. iris-biotech.decsic.es

This Fmoc/tBu strategy is compatible with a wide array of other orthogonal protecting groups, enabling the synthesis of highly complex peptides with side-chain modifications, branches, or cyclizations. For instance, if one wanted to attach a specific molecule to an amino acid side chain within a larger peptide containing the Gly-Gly-Phe sequence, a third orthogonal protecting group would be required.

| Protecting Group | Typical Use | Cleavage Condition | Orthogonality to Fmoc/tBu |

|---|---|---|---|

| Alloc / Allyl | Amine or carboxyl protection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fully orthogonal. Stable to both piperidine and TFA. acs.orgsigmaaldrich.com |

| Dde / ivDde | Amine (e.g., Lys side chain) protection | 2-5% hydrazine (B178648) in DMF | Fully orthogonal. Stable to piperidine and TFA. sigmaaldrich.com |

| Mtt / Mmt | Amine or hydroxyl protection | Very mild acid (e.g., 1% TFA in DCM or HOBt) | Quasi-orthogonal. Selectively removed in the presence of tBu-based groups which require stronger acid. sigmaaldrich.com |

| Trt (Trityl) | Side chain protection (His, Cys, Gln, Asn) | Acid (TFA) | Not orthogonal to tBu. Removed under the same conditions. Part of the standard permanent protecting group set. nih.gov |

| Pbf / Pmc | Arginine side chain protection | Acid (TFA) | Not orthogonal to tBu. Removed under the same conditions. Part of the standard permanent protecting group set. nih.gov |

The compatibility of the core Fmoc/tBu strategy with these additional groups allows for precise, regioselective modifications, which are essential for creating sophisticated peptide structures for research and therapeutic applications.

Advanced Spectroscopic and Structural Characterization of Fmoc Gly Gly Phe Otbu and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Sequence Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed atomic-level structural analysis of Fmoc-Gly-Gly-Phe-OtBu in solution. It provides definitive confirmation of the peptide's covalent structure, sequence integrity, and conformational preferences.

Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments are utilized.

Sequence and Structure Confirmation: ¹H NMR provides a unique fingerprint of the molecule. The chemical shifts and coupling constants of the protons in the Fmoc group, the amino acid residues (Glycine, Phenylalanine), and the tert-Butyl (OtBu) protecting group confirm the presence and connectivity of these components. For instance, the aromatic protons of the Fmoc and Phenylalanine groups appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons of the amino acid backbones and the tert-Butyl group resonate in the upfield region (typically 0.8-4.5 ppm). ¹³C NMR spectra further corroborate the carbon framework of the molecule. nih.gov

Conformational Analysis: The conformation of the peptide backbone and side chains can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for molecular modeling. This can reveal folding patterns or specific orientations of the aromatic rings. The coupling constants between amide protons (NH) and alpha-protons (CαH), obtained from high-resolution ¹H NMR, can provide information about the dihedral angle φ, which is a key parameter in defining backbone conformation.

A representative table of expected ¹H NMR chemical shifts is provided below. Actual values can vary depending on the solvent and concentration.

| Group | Proton Type | Expected Chemical Shift (ppm) |

| Fmoc | Aromatic | 7.2 - 7.8 |

| Fmoc | CH, CH₂ | 4.1 - 4.5 |

| Phenylalanine | Aromatic | 7.0 - 7.3 |

| Phenylalanine | CαH | 4.3 - 4.7 |

| Phenylalanine | CβH₂ | 2.9 - 3.2 |

| Glycine (B1666218) (x2) | CαH₂ | 3.5 - 4.0 |

| Amide (x3) | NH | 6.5 - 8.5 |

| tert-Butyl | C(CH₃)₃ | 1.3 - 1.5 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Profiling

Mass spectrometry is a primary analytical technique used to confirm the molecular identity and assess the purity of synthesized this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly employed. The expected molecular weight of this compound is 557.64 g/mol . glpbio.commedchemexpress.com In ESI-MS, the compound is typically observed as protonated molecular ions [M+H]⁺, sodium adducts [M+Na]⁺, or potassium adducts [M+K]⁺.

| Compound | Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Observed Ion (e.g., in ESI-MS) | Expected m/z |

| This compound | C₃₂H₃₅N₃O₆ | 557.64 | 557.2526 | [M+H]⁺ | 558.2604 |

| [M+Na]⁺ | 580.2423 |

Beyond confirming the molecular weight of the parent compound, MS is also instrumental in purity profiling. It can detect the presence of impurities arising from the synthesis process, such as deletion sequences (e.g., Fmoc-Gly-Phe-OtBu), byproducts from incomplete deprotection, or residual reagents.

Vibrational Spectroscopy for Amide Bond Characterization

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for probing the hydrogen-bonding environment and secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For peptides like this compound, the most informative regions are the Amide bands. mdpi.com

Amide A band: Located around 3300 cm⁻¹, this band corresponds to the N-H stretching vibration. Its position is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates the formation of stronger hydrogen bonds, which occurs during self-assembly into structures like β-sheets.

Amide I band: Found between 1600 and 1700 cm⁻¹, this is the most sensitive probe for peptide secondary structure and arises primarily from C=O stretching vibrations of the amide backbone. Unassembled or randomly coiled peptides typically show a band around 1655 cm⁻¹. Upon self-assembly into β-sheet structures, this band shifts to a lower frequency, typically between 1620 and 1640 cm⁻¹, due to intermolecular hydrogen bonding.

Amide II band: Located between 1510 and 1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. It can also be used to monitor structural changes during aggregation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

| Amide A (N-H stretch) | ~3300 | Sensitive to H-bond formation (lower frequency = stronger H-bond) |

| Amide I (C=O stretch) | 1650 - 1660 | Disordered / Random coil |

| 1620 - 1640 | β-sheet structure | |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Confirms peptide structure; changes upon assembly |

Raman spectroscopy is a complementary vibrational technique that measures inelastic scattering of monochromatic light. It is particularly useful for analyzing aromatic side chains and the peptide backbone. While FTIR is highly sensitive to the polar C=O bonds, Raman spectroscopy provides excellent signals for the non-polar aromatic rings of the Fmoc and Phenylalanine groups. researchgate.net The Amide I and Amide III bands in Raman spectra are also used to analyze secondary structure. The analysis of Raman spectra of self-assembled structures can provide insights into the stacking of the aromatic moieties (π-π interactions), which is a key driving force for the self-assembly of many Fmoc-peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Self-Assemblies

Circular Dichroism (CD) spectroscopy is the principal method for determining the secondary structure of peptides and proteins in solution. nih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While a single this compound molecule in a non-assembling solvent may not exhibit a strong secondary structure signal, the technique is invaluable for studying the structures formed upon self-assembly.

The formation of ordered supramolecular structures, such as β-sheets, nanotubes, or helical fibers, gives rise to characteristic CD signals. nih.gov

β-sheet structures: These are common in the self-assembly of Fmoc-short peptides and are characterized by a strong negative band around 218 nm and a positive band near 195 nm.

α-helical structures: These show two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

Random coil: A disordered peptide typically exhibits a strong negative band near 200 nm.

By monitoring the CD spectrum as a function of concentration, solvent, or temperature, one can track the transition from a disordered monomeric state to an ordered, self-assembled state, confirming the formation of specific secondary structures within the supramolecular assembly. researchgate.net

Microscopic Techniques for Supramolecular Morphologies

While spectroscopic techniques provide information on molecular and secondary structure, microscopic techniques are essential for visualizing the macroscopic morphology of the self-assembled structures formed by this compound. beilstein-journals.org

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the assembled nanostructures. Samples are typically cast onto a grid and stained (e.g., with uranyl acetate) or analyzed under cryogenic conditions (Cryo-TEM) to visualize morphologies such as nanofibers, ribbons, nanotubes, or vesicles. TEM provides information on the width, length, and fine structure of the assemblies.

Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface of self-assembled structures in both air and liquid with high resolution. It can provide quantitative data on the height, width, and periodicity of individual nanofibers or ribbons. Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples with minimal preparation.

Together, these correlative microscopy methods provide a comprehensive picture of the hierarchical self-assembly of this compound, from individual nanofibers to the macroscopic gel network. escholarship.org

Atomic Force Microscopy (AFM) of Peptide Nanofibrils

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the morphology of self-assembled peptide nanostructures at the nanoscale. For Fmoc-peptide derivatives, AFM is frequently employed to characterize the formation of nanofibrils, which are a common result of the self-assembly process driven by π-π stacking of the Fmoc groups and hydrogen bonding. nih.gov While specific AFM studies detailing the nanofibrillar structures of this compound are not extensively available in the reviewed literature, the general methodology involves depositing a solution of the self-assembled peptide onto a flat substrate, such as mica, and scanning the surface with a sharp tip. This technique would allow for the direct visualization of individual fibrils, providing data on their height, width, and persistence length. In studies of similar Fmoc-tripeptides, AFM has revealed the hierarchical assembly of peptides into long, unbranched fibrils that can further entangle to form complex networks. researchgate.net

Scanning Electron Microscopy (SEM) of Self-Assembled Networks

| Parameter | Typical Observation in Fmoc-Peptide Assemblies |

| Morphology | Interconnected, porous network of nanofibers. |

| Fiber Diameter | Typically in the nanometer range. |

| Network Structure | Varies from dense and sheet-like to open and fibrous. |

X-ray Diffraction (XRD) for Ordered Supramolecular Structures

| Diffraction Feature | Corresponding Structural Element | Typical d-spacing |

| Reflection 1 | π-π stacking of Fmoc groups | ~3.4 Å |

| Reflection 2 | Inter-strand distance in β-sheets | ~4.7 Å |

| Reflection 3 | Inter-sheet distance | Varies |

Applications of Fmoc Gly Gly Phe Otbu in Chemical Biology and Materials Research

Design and Synthesis of Peptide-Based Linkers for Bioconjugation Research

In the field of bioconjugation, which involves linking biological molecules to other molecules, peptide-based linkers are crucial for creating stable yet functional conjugates. Fmoc-Gly-Gly-Phe-OtBu serves as a precursor for linkers that are designed to be cleaved by specific enzymes.

This compound is used in the synthesis of cleavable linkers for activatable research probes. nih.gov These probes are engineered to remain in an inactive or "off" state until they encounter a specific target enzyme. The Gly-Gly-Phe sequence is a substrate for certain proteases, such as cathepsins. nih.gov When a probe containing this linker reaches a cellular environment with high activity of the target protease, the enzyme cleaves the peptide sequence. This cleavage event triggers the release and activation of a reporter molecule, such as a fluorophore, enabling researchers to detect and measure enzymatic activity within biological systems. nih.gov The stability and release kinetics of such linkers can be readily evaluated using fluorogenic assays, providing a valuable tool for developing new diagnostic and research agents. nih.govdntb.gov.ua

A significant application of this compound is in the research and development of linkers for antibody-drug conjugates (ADCs). glpbio.commedchemexpress.com ADCs are targeted therapeutics that combine the specificity of an antibody with the cell-killing power of a cytotoxic drug. nih.gov The linker connecting these two components is critical for the ADC's safety and efficacy. nih.govnih.gov Peptide linkers synthesized from precursors like this compound are designed to be stable in the bloodstream, preventing premature release of the toxic payload.

Upon internalization of the ADC into a target cancer cell, it is trafficked to lysosomes, which contain high concentrations of proteases like cathepsin B. nih.gov These enzymes recognize and cleave the Gly-Gly-Phe linker, releasing the cytotoxic drug directly inside the cancer cell to exert its effect. nih.govresearchgate.net A similar tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is utilized in the FDA-approved ADC Enhertu (Trastuzumab deruxtecan), highlighting the clinical relevance of this linker technology. nih.govresearchgate.net

The principle of enzymatic cleavage is also applied in broader prodrug research and advanced drug delivery systems. nih.govmdpi.com A prodrug is an inactive medication that is metabolized in the body into an active drug. nih.gov this compound can be used to synthesize peptide linkers that conjugate a drug to a carrier molecule, effectively creating a prodrug. This approach can improve a drug's properties, such as solubility or stability. The prodrug remains inactive until it reaches a target tissue where specific enzymes cleave the linker, releasing the active therapeutic agent. mdpi.com For example, research has been conducted on esterase-sensitive cyclic prodrugs of opioid peptides using related linker technologies. glpbio.com

Substrate Development for Enzymatic Activity Assays in Research

The specific recognition and cleavage of the Gly-Gly-Phe sequence by certain proteases make it an excellent tool for developing substrates used in enzyme assays.

Researchers use synthetic peptides derived from this compound to investigate the substrate specificity and kinetic behavior of proteases. nih.gov To do this, a reporter molecule, such as a chromophore or fluorophore, is attached to the peptide, creating a measurable substrate. nih.gov When the target protease cleaves the peptide bond, the reporter is released, causing a change in absorbance or fluorescence that can be monitored in real-time. trinity.edu By measuring the rate of this reaction at different substrate concentrations, scientists can determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). trinity.edu This data is fundamental for understanding how efficiently an enzyme binds and processes its substrate. mdpi.com

The enzyme assays developed using these peptide substrates are also powerful tools for high-throughput screening (HTS) to discover new enzyme inhibitors. trinity.edu In these screens, a target protease is incubated with the Gly-Gly-Phe-based substrate in the presence of various test compounds from large chemical libraries. If a compound inhibits the enzyme, it will block or slow down the cleavage of the substrate, resulting in a reduced or absent reporter signal. trinity.edu This method allows for the rapid identification of potential drug candidates that can modulate the activity of proteases implicated in disease. trinity.edu

Table 1: Research Applications of this compound

| Research Area | Specific Application | Mechanism of Action |

|---|---|---|

| Bioconjugation | Development of Cleavable Linkers for Research Probes | The Gly-Gly-Phe sequence is cleaved by a target protease, triggering the activation of a reporter molecule (e.g., a fluorophore). |

| Bioconjugation | Exploration in Antibody-Drug Conjugate (ADC) Linker Research | The linker is cleaved by lysosomal proteases (e.g., cathepsin B) inside a target cancer cell, releasing a cytotoxic drug. |

| Drug Delivery | Role in Prodrug Research | A drug is attached to a carrier via the cleavable linker; the active drug is released upon enzymatic cleavage at the target site. |

| Enzymology | Substrate for Protease Specificity and Kinetic Studies | The rate of cleavage of a reporter-labeled Gly-Gly-Phe peptide is measured to determine an enzyme's kinetic parameters (Km, kcat). |

| Enzymology | Tools for Enzyme Inhibitor Screening | Potential inhibitors are identified by their ability to reduce the rate of cleavage of the Gly-Gly-Phe substrate by a target protease. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trastuzumab deruxtecan (B607063) (Enhertu) |

| Glycine (B1666218) |

Probes for Investigating Protein-Protein Interactions in Molecular Biology

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and dysregulation of these interactions is often implicated in disease. researchgate.net Synthetic peptides have emerged as invaluable tools for elucidating the mechanisms of PPIs. nih.gov These peptides can be designed to mimic specific binding domains of a protein, allowing researchers to investigate interactions in a controlled and isolated manner. researchssp.com The protected tripeptide, this compound, serves as a critical building block in the synthesis of such specialized molecular probes.

Protein interactions are frequently mediated by short, linear amino acid motifs. By synthesizing peptides that correspond to these sequences, it is possible to create probes that can competitively inhibit a specific protein-protein interaction. researchgate.netresearchssp.com This allows for the study of the biological consequences of blocking that interaction, providing insights into cellular pathways and disease mechanisms. This compound is an ideal intermediate for solid-phase peptide synthesis (SPPS), the primary method for creating these custom probes. The Fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-Butyl (OtBu) group protects the C-terminus. This dual protection allows the tripeptide to be incorporated as a single unit into a longer peptide chain, ensuring sequence fidelity and simplifying the synthesis process.

The Gly-Gly-Phe sequence itself can be significant. The two glycine residues provide conformational flexibility, acting as a spacer, while the phenylalanine residue introduces a bulky, hydrophobic, and aromatic side chain that can be critical for binding affinity and specificity at a protein interface. Researchers can incorporate this tripeptide into a larger sequence to probe hydrophobic pockets or π-π stacking interactions at a PPI interface. nih.gov

Below is a table illustrating the role of a protected fragment like this compound in the synthesis of a hypothetical peptide probe designed to study a specific PPI.

| Synthesis Step | Description | Role of this compound |

| 1. Resin Preparation | A solid support resin is prepared with the first amino acid of the target probe attached. | The process begins on a solid support, independent of the Fmoc-tripeptide fragment. |

| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. | This step exposes a free amine group, making it ready for coupling. |

| 3. Coupling | The next protected amino acid in the sequence is activated and coupled to the free amine on the resin. This step is repeated for each amino acid. | Instead of adding three separate amino acids, the entire this compound unit can be coupled in a single step, improving efficiency and yield. |

| 4. Capping | Any unreacted amine groups on the resin are chemically blocked (capped) to prevent the formation of incomplete peptide sequences. | This ensures the final product is of high purity. |

| 5. Final Deprotection | The Fmoc protecting group of the final coupled amino acid is removed. | Prepares the peptide for cleavage from the resin. |

| 6. Cleavage & Side-Chain Deprotection | The completed peptide is cleaved from the solid support resin, and all side-chain protecting groups (including the OtBu) are removed. | This releases the final, functional peptide probe into solution for purification and use in binding assays. |

Integration into Biodegradable Polymer Hybrids for Material Science Research

The field of materials science has seen a surge in the development of peptide-polymer hybrids, which combine the biocompatibility and specific biological functionality of peptides with the structural versatility and robustness of synthetic polymers. acs.orgnih.gov These advanced biomaterials are designed for applications ranging from tissue engineering to controlled drug delivery. mdpi.com this compound is a key synthetic precursor used to introduce well-defined peptide sequences into biodegradable polymer structures, thereby imparting novel biological and physical properties to the final material.

Integrating peptide domains into polymers can transform an inert material into one that can interact with biological systems in a controlled manner. rsc.org For example, incorporating a peptide sequence can create specific recognition sites for enzymes, allowing the polymer to degrade in response to a particular biological signal. nih.gov The Gly-Gly-Phe sequence can be designed as a substrate for certain proteases, enabling the creation of enzyme-responsive biodegradable materials. Furthermore, the self-assembly properties of peptides can be harnessed to direct the organization of polymer chains into well-defined nanostructures like fibers, vesicles, or hydrogels. acs.orgmdpi.com The hydrophobic phenylalanine residue in the Gly-Gly-Phe motif can drive such self-assembly processes through non-covalent interactions. mdpi.com

The synthesis of these hybrid materials often involves conjugating the peptide component to the polymer backbone. researchgate.netnih.gov this compound is ideally suited for this purpose. The Fmoc group can be removed to reveal a primary amine that can be chemically ligated to a functionalized polymer, while the OtBu-protected C-terminus can be deprotected and activated to react with another part of the polymer or a different molecule entirely. This allows for precise control over the architecture of the final peptide-polymer hybrid.

The table below outlines potential modifications to biodegradable polymers through the integration of a peptide fragment derived from this compound.

| Polymer Type | Integration Strategy | Resulting Property/Application |

| Poly(lactic-co-glycolic acid) (PLGA) | The peptide is conjugated to the polymer chain ends after PLGA synthesis. | Creates an amphiphilic block copolymer that can self-assemble into micelles for drug encapsulation. The peptide can serve as a targeting ligand. |

| Polyethylene Glycol (PEG) | The peptide is attached to a multi-arm PEG core. | Forms a hydrogel network. The peptide sequence can be designed as an enzymatically cleavable cross-linker, leading to a biodegradable hydrogel for cell scaffolding. nih.gov |

| Polycaprolactone (PCL) | The peptide is used to initiate the ring-opening polymerization of ε-caprolactone. | Results in a peptide-PCL block copolymer with enhanced biocompatibility and controlled degradation, suitable for tissue engineering scaffolds. |

Supramolecular Assembly and Hydrogelation Properties of Fmoc Peptides, Including Fmoc Gly Gly Phe Otbu

Fundamental Principles of Fmoc-Peptide Self-Assembly

The self-assembly of fluorenylmethyloxycarbonyl (Fmoc)-peptides into ordered supramolecular structures is a complex process governed by a delicate balance of non-covalent interactions. acs.orgnih.gov These interactions, though individually weak, act cooperatively to drive the organization of peptide monomers into hierarchical structures, ultimately leading to the formation of materials like hydrogels. acs.org The primary forces at play include π-stacking of the aromatic Fmoc groups, hydrogen bonding between peptide backbones, and hydrophobic interactions. nih.govfrontiersin.orgrsc.org The interplay of these forces dictates the propensity of an Fmoc-peptide, such as Fmoc-Gly-Gly-Phe-OtBu, to self-assemble.

Hydrogen Bonding Networks in Fibril Formation

Complementing the π-stacking interactions, extensive hydrogen bonding networks are fundamental to the formation and stability of the fibrillar structures. acs.orgrsc.org These hydrogen bonds primarily occur between the amide groups of the peptide backbones, leading to the formation of β-sheet secondary structures, a hallmark of many self-assembling peptide systems. frontiersin.orgmdpi.com In these arrangements, peptide chains align either in a parallel or antiparallel fashion, stabilized by intermolecular hydrogen bonds. mdpi.comrsc.org This ordered, repeating network of hydrogen bonds provides rigidity and directionality to the growing fibrils, locking the peptide monomers into a stable, extended conformation. hw.ac.ukrsc.org The combination of π-stacking and hydrogen bonding creates a highly ordered packing network that defines the core structure of the resulting nanofibers. rsc.org

Hydrophobic Interactions and Driving Forces for Aggregation

Hydrophobic interactions are a critical, overarching driving force for the self-assembly of Fmoc-peptides in aqueous solutions. acs.orgnih.gov The entire Fmoc-peptide molecule can be considered amphiphilic, with the large, nonpolar Fmoc group and hydrophobic amino acid side chains (like phenylalanine) and the more polar peptide backbone. In water, these molecules spontaneously aggregate to sequester their hydrophobic parts from the aqueous environment, a process driven by the entropic gain of water molecules. acs.orgnih.gov This hydrophobic collapse facilitates the proximity required for the more specific π-stacking and hydrogen bonding interactions to take effect. frontiersin.org Therefore, the combination of general hydrophobic effects with the specific, directional forces of π-stacking and hydrogen bonding underpins the hierarchical self-assembly process from single molecules to complex nanofibrillar networks. frontiersin.orgrsc.org

Formation and Characterization of Fmoc-Peptide Hydrogels

Fmoc-peptide hydrogels are three-dimensional networks of self-assembled nanofibers that entrap a large amount of water. acs.orgmdpi.com The transition from a solution of peptide monomers to a self-supporting gel is not spontaneous and requires an external trigger to initiate the self-assembly process. mdpi.comnih.gov Once formed, these materials exhibit distinct viscoelastic properties that can be quantified using techniques like rheology. mdpi.com

Gelation Triggers and Environmental Responsiveness (e.g., pH, solvent, enzymatic)

The formation of Fmoc-peptide hydrogels can be initiated by various external stimuli, making them responsive to their environment. Common triggers include changes in pH, solvent composition, or the introduction of enzymes.

pH-Switch: One of the most common methods to trigger gelation is by altering the pH of the peptide solution. mdpi.comnih.gov Typically, the Fmoc-peptide is first dissolved at a high pH (alkaline conditions), where the terminal carboxylic acid group is deprotonated and exists as a carboxylate. rsc.org The negative charges on the molecules lead to electrostatic repulsion, preventing aggregation and keeping the peptide in solution. rsc.org Gelation is then triggered by lowering the pH, often through the addition of an acid or a slow-acidifying agent like glucono-δ-lactone (GdL). mdpi.com This protonates the carboxylate groups, neutralizes the charge, and allows the self-assembly process driven by π-stacking and hydrogen bonding to proceed, resulting in fiber formation and gelation. rsc.orgresearchgate.net

Solvent-Switch: The solvent-switch method relies on changing the solvent environment to decrease the solubility of the Fmoc-peptide. mdpi.commdpi.com The peptide is first dissolved in a good organic solvent, such as dimethyl sulfoxide (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), at a high concentration. mdpi.comacs.org The addition of water, which is a poor solvent for the peptide, then triggers self-assembly and hydrogel formation. mdpi.comacs.orgresearchgate.net The rapid change in solvent polarity induces the aggregation of the peptide monomers into a nanofibrillar network. mdpi.com

Enzymatic Triggers: Enzymes can be used as highly specific triggers for hydrogelation. bohrium.com This approach often involves a precursor molecule that is non-gelling. An enzyme is then used to catalyze a reaction that converts the precursor into the self-assembling peptide gelator. researchgate.net For instance, a protease like thermolysin can be used in its reverse hydrolytic capacity to synthesize a self-assembling Fmoc-dipeptide from non-assembling precursors. bohrium.com Alternatively, an enzyme can cleave a solubilizing group from a modified peptide, unmasking the gelator and initiating assembly. nih.govnih.gov This method allows for gel formation under highly specific and biocompatible conditions. nih.govresearchgate.net

Rheological Properties and Mechanical Characteristics of Peptide Gels

Rheology is a key technique used to characterize the mechanical properties of hydrogels, providing insights into their stiffness and viscoelastic behavior. mdpi.com These properties are crucial for potential applications, especially in biomedical fields. mdpi.comnih.gov The mechanical strength of Fmoc-peptide gels is typically described by the storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), which represents the viscous component (liquid-like behavior). mdpi.com For a material to be considered a gel, G' is significantly larger than G''.

The mechanical properties of Fmoc-peptide hydrogels are highly sensitive to various factors, including the specific peptide sequence, concentration, and the method used for gelation. acs.orgnih.govresearchgate.net For example, the choice of organic solvent in the solvent-switch method can significantly impact the final mechanical properties of the gel. researchgate.netrsc.org Similarly, agitation during gel formation can affect the nanoscale morphology and, consequently, the gel's stiffness. mdpi.com The stiffness of these gels can be tuned over several orders of magnitude, with G' values ranging from tens to tens of thousands of Pascals (Pa), by adjusting these parameters. mdpi.comnih.gov This tunability is a key advantage for designing materials for specific applications. researchgate.net

| Fmoc-Peptide System | Concentration (wt%) | Approximate Storage Modulus (G') (Pa) | Reference |

|---|---|---|---|

| Fmoc-FF/Fmoc-GG (70/30) (Low Shear) | Not Specified | ~4000 | mdpi.com |

| Fmoc-FF/Fmoc-GG (70/30) (High Shear) | Not Specified | ~1000 | mdpi.com |

| Fmoc-FFK/Fmoc-FF (1/10 w/w) | Not Specified | 9800 | mdpi.com |

| Fmoc-FFK/Fmoc-FF (1/20 w/w) | Not Specified | 9412 | mdpi.com |

| Fmoc-FF | 1.0 | 23160 | mdpi.com |

| FmocFFF* (D-isomers) | Not Specified | ~2x G' of L-isomer | nih.gov |

Influence of Concentration and Temperature on Gelation Kinetics

The kinetics of hydrogelation for Fmoc-peptides are highly sensitive to both gelator concentration and ambient temperature. The transition from a solution (sol) to a gel state is a nucleation-dependent process, and its rate can be precisely controlled by adjusting these parameters.

Concentration: An increase in the concentration of the Fmoc-peptide generally leads to a significant acceleration in gelation kinetics and an enhancement in the mechanical properties of the resulting hydrogel. unibo.itresearchgate.net For instance, studies on various Fmoc-dipeptides demonstrate that higher concentrations result in a more rapid formation of the fibrous network. This is attributed to the increased probability of intermolecular interactions, which facilitates the nucleation and growth of self-assembled fibrils. The storage modulus (G'), a measure of the gel's stiffness, also shows a strong positive correlation with concentration. Research on Fmoc-L-Tyr-D-Oxd-OH revealed that doubling the concentration from 1% to 2% w/w not only increased the storage modulus but also significantly altered the gel formation kinetics. unibo.it

Temperature: Temperature exerts a complex influence on gelation. For many Fmoc-peptides, gelation can be triggered by a temperature shift. nih.gov However, the relationship is not always linear. For the self-assembly of Fmoc-diphenylalanine (Fmoc-FF), the kinetics of gelation can be programmed by temperature, with gelation taking anywhere from five minutes at 90°C to several days at 25°C. nih.gov Some systems exhibit thermoreversibility, where the gel melts upon heating and reforms upon cooling. unibo.it The activation energy for gelation, which can be calculated by plotting the growth rate as a function of temperature, provides insight into the energy barriers of the self-assembly process. For example, the activation energy for Fmoc-FF hydrogelation was found to be approximately 36 kJ·mol⁻¹. researchgate.net

The following table illustrates the typical effect of concentration on the mechanical properties of Fmoc-peptide hydrogels.

| Fmoc-Peptide System | Concentration (% w/v) | Storage Modulus (G') (Pa) | Gelation Time |

| Fmoc-FFK / Fmoc-FF (1/10) | 1.0 | 9800 | Faster |

| Fmoc-FFK / Fmoc-FF (1/20) | 1.0 | 9412 | Faster |

| Fmoc-FFK (pure) | 1.0 | 24 | Slower |

| Fmoc-FF (parental) | 1.0 | 23160 | Moderate |

This table is generated based on data reported for Fmoc-FFK and its co-assemblies with Fmoc-FF, illustrating the principle of concentration and composition effects on gel stiffness. mdpi.com

Structure-Property Relationships in Fmoc-Peptide Self-Assemblies

The macroscopic properties of Fmoc-peptide hydrogels are a direct consequence of the underlying microscopic and molecular-level structures. The specific amino acid sequence and the nature of the side chains are primary determinants of the self-assembly pathway and the resulting fibrillar architecture. researchgate.netnih.govelsevierpure.com

The sequence of amino acids dictates the peptide's flexibility, hydrophobicity, and hydrogen-bonding capabilities, thereby controlling the morphology of the self-assembled structures. researchgate.netscispace.com Even subtle changes, such as inserting a single amino acid, can dramatically alter the assembly pathway, leading to different outcomes like fibrous assemblies versus supramolecular droplets. nih.govelsevierpure.com For example, a comparative study of Fmoc-pentapeptides containing glutamic acid, lysine, and valine revealed a clear relationship between the amino acid sequence and the propensity to form β-sheets, with the position of the neutral valine residue playing a pivotal role. researchgate.net

Stereochemistry is another critical factor. The use of D-amino acids in place of their natural L-counterparts can lead to profound changes in the supramolecular chirality and morphology of the resulting assemblies. frontiersin.org While an L-peptide might form right-handed helical fibers, its D-enantiomer can form left-handed ones. researchgate.net In some cases, switching the chirality of a single amino acid residue can inhibit fibril formation altogether or lead to different structures, such as nanotubes instead of flat ribbons. frontiersin.org For instance, this compound and its D-phenylalanine counterpart, Fmoc-Gly-Gly-D-Phe-OtBu, are expected to exhibit distinct self-assembly behaviors and chiral supramolecular structures. medchemexpress.comtargetmol.com

| Peptide Sequence Isomers | Resulting Assembly |

| FYD-NH₂ | Nanofibrous gels |

| YFD-NH₂ | Amorphous assemblies & nanofibrous gels |

| DFY-NH₂ | Nanofibrous gels |

| DYF-NH₂ | Crystals |

This table is based on findings for tripeptide sequence isomers, demonstrating how rearranging the same amino acids leads to vastly different supramolecular outcomes. acs.org

Amino acid side chains are crucial in directing the long-range order and morphology of peptide fibrils. nih.gov The interactions between side chains dictate the packing of peptides within a β-sheet and the stacking of sheets to form fibrils.

Aromatic side chains, such as the phenyl group in the phenylalanine residue of this compound, contribute significantly to the stability of the assembly through π-π stacking interactions. scispace.com These interactions, along with the π-stacking of the Fmoc groups, are a primary driving force for the formation of ordered, fibrillar structures. scispace.comnih.gov The size and geometry of the side chains also influence the inter-sheet distance within a fibril. embopress.org Studies on polyamino acids have shown a direct correlation between the van der Waals volume of the amino acid residue and the side-chain spacing in the resulting fibrillar structure. embopress.org

Charged side chains, such as those in lysine or glutamic acid, introduce electrostatic interactions that can be either repulsive or attractive, influencing fibril thickness and bundling. mdpi.com The alignment of fibrils can also be controlled by sequence, as demonstrated in a study comparing Fmoc-Lys-Leu-Val-OH and Fmoc-Val-Leu-Lys-OH, where the former formed a branched network while the latter assembled into a highly ordered and aligned nematic phase. scispace.com

Co-assembly Strategies for Functional Supramolecular Materials

Co-assembly, the process of mixing two or more different LMWGs, is a powerful strategy for creating multifunctional materials with tailored properties that surpass those of the individual components. nih.govmdpi.com

Mixing different Fmoc-peptides or co-assembling an Fmoc-peptide with another type of LMWG can lead to hydrogels with improved mechanical strength, stability, and functionality. nih.govmdpi.comnih.gov This approach induces more cross-links and can create more stable 3D networks. nih.govnih.gov For example, co-assembling non-gelling Fmoc-amino acids like Fmoc-Ser-OH or Fmoc-Glu-OH with a strong gelator like Fmoc-Phe-Phe-OH can tune the viscoelastic properties of the resulting gel. scispace.com Similarly, co-assembly of collagen-mimicking peptides with Fmoc-diphenylalanine has been shown to produce rigid hydrogels where thinner, straight fibers are transformed into longer, thicker, and more entangled networks. acs.org This strategy allows for the combination of the mechanical properties of one component with the biological activity of another, such as incorporating the cell-adhesive RGD motif into a mechanically robust Fmoc-Phe-Phe gel. unibo.it

Co-assembly processes provide a platform for studying and exploiting molecular recognition phenomena. nih.govmdpi.com The formation of a stable, co-assembled network relies on specific, complementary interactions between the different components. nih.gov Understanding these interactions is key to designing complex, functional materials. nih.govmdpi.com Chiral recognition is a particularly important aspect. The chiral environment of a self-assembled peptide network can be used to differentiate between enantiomers of a guest molecule. Furthermore, the co-assembly of peptides with different chiralities can lead to unique supramolecular structures. researchgate.net For instance, the co-assembly of L-peptides with achiral pyridine derivatives has been shown to result in supramolecular helices with controlled handedness, demonstrating that chirality can be transferred and amplified within the network. researchgate.net This specific self-association and molecular recognition is fundamental to creating materials for applications in stereoselective catalysis and chiral separations. acs.org

Computational and Theoretical Investigations of Fmoc Gly Gly Phe Otbu Systems

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of peptides and predict their dynamic behavior over time. For a molecule like Fmoc-Gly-Gly-Phe-OtBu, MD simulations can provide detailed insights into its flexibility, preferred shapes (conformations), and how it interacts with its environment.

In a typical MD simulation protocol for this compound, the molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom is calculated over a series of small time steps, revealing how the peptide folds and moves.

Detailed Research Findings:

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of empirical energy functions to calculate the forces between atoms. |

| Solvent Model | TIP3P or SPC/E | A model for water molecules in the simulation. |

| Box Size | 50 Å x 50 Å x 50 Å | The dimensions of the simulation box. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |